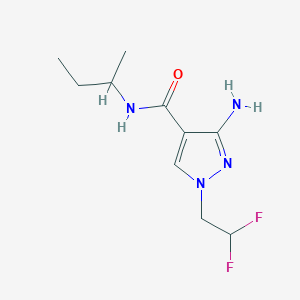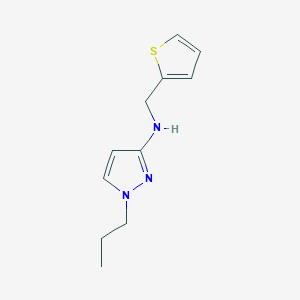
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a butan-2-yl group, and a difluoroethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides.
Incorporation of the difluoroethyl group: This can be done through electrophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
- 3-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide
- 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the butan-2-yl and difluoroethyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C10H16F2N4O |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
3-amino-N-butan-2-yl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16F2N4O/c1-3-6(2)14-10(17)7-4-16(5-8(11)12)15-9(7)13/h4,6,8H,3,5H2,1-2H3,(H2,13,15)(H,14,17) |
Clé InChI |
GUTCAWMLDROVMN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=CN(N=C1N)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B11736151.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)

![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736226.png)
![2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11736239.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11736247.png)
